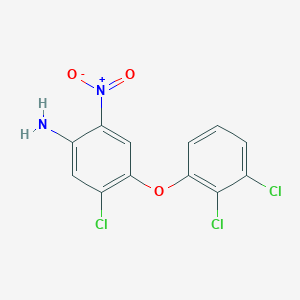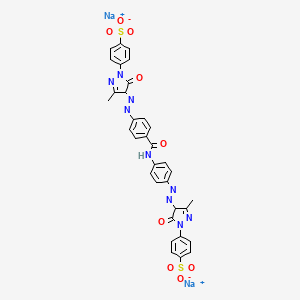![molecular formula C18H25N B13804829 Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]-](/img/structure/B13804829.png)
Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]-: is an organic compound with the molecular formula C16H21N. It is a derivative of benzonitrile, where the benzene ring is substituted with a 4-[2-(trans-4-propylcyclohexyl)ethyl] group. This compound is known for its applications in liquid crystal technology and other advanced material sciences.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with benzonitrile and trans-4-propylcyclohexyl ethyl bromide.
Reaction Conditions: The reaction typically involves a nucleophilic substitution reaction where the bromide group is replaced by the nitrile group. This reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness.
Catalysts and Solvents: Industrial processes may use more efficient catalysts and solvents to enhance the reaction rate and selectivity.
Purification Techniques: Advanced purification techniques such as distillation and crystallization are employed to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions:
Oxidation: Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]- can undergo oxidation reactions, typically forming benzoic acid derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring is further functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzonitrile derivatives.
科学的研究の応用
Chemistry:
- Used as a precursor in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a building block for drug development.
Industry:
- Widely used in the production of liquid crystal materials for electronic displays.
- Utilized in the manufacture of advanced polymers and materials with specific optical properties.
作用機序
Molecular Targets and Pathways:
- The compound interacts with various molecular targets depending on its application. In liquid crystal technology, it aligns with electric fields to modulate light transmission.
- In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
類似化合物との比較
- Benzonitrile,4-[2-(trans-4-pentylcyclohexyl)ethyl]-
- Benzonitrile,4-[2-(trans-4-ethylcyclohexyl)ethyl]-
Comparison:
- Benzonitrile,4-[2-(trans-4-pentylcyclohexyl)ethyl]- has a longer alkyl chain, which may influence its liquid crystal properties and alignment behavior.
- Benzonitrile,4-[2-(trans-4-ethylcyclohexyl)ethyl]- has a shorter alkyl chain, potentially affecting its solubility and interaction with other molecules.
Uniqueness:
- Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]- is unique due to its specific alkyl chain length, which provides a balance between flexibility and rigidity, making it suitable for various applications in liquid crystal technology and material science.
特性
分子式 |
C18H25N |
|---|---|
分子量 |
255.4 g/mol |
IUPAC名 |
4-[2-(4-propylcyclohexyl)ethyl]benzonitrile |
InChI |
InChI=1S/C18H25N/c1-2-3-15-4-6-16(7-5-15)8-9-17-10-12-18(14-19)13-11-17/h10-13,15-16H,2-9H2,1H3 |
InChIキー |
DAUXIZYWZXMLAF-UHFFFAOYSA-N |
正規SMILES |
CCCC1CCC(CC1)CCC2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


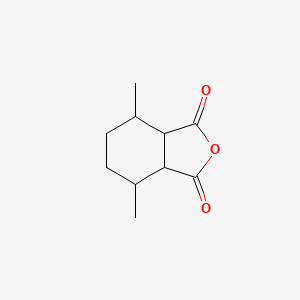
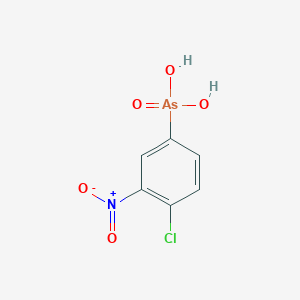
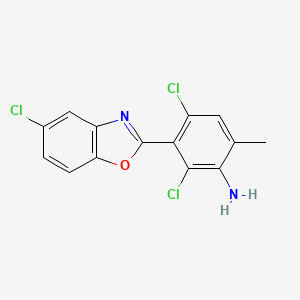

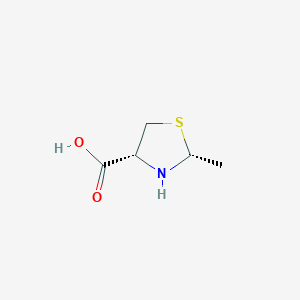
![(1S,2R,4S,8R,9S,11S,12R,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13804799.png)
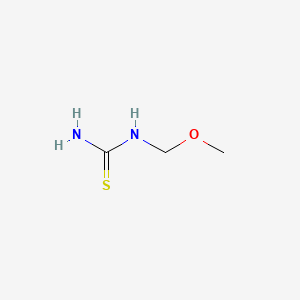
![Azepino[4,5-b]indole-5-carboxylic acid, 9-amino-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B13804807.png)


![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13804818.png)

